3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-8-13-22-20(14-16)24-21(15-25-22)23(17-9-11-19(28-2)12-10-17)26-27(24)18-6-4-3-5-7-18/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXMCZVHKRPLSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of quinoline hydrazide with appropriate substituted benzaldehydes under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl or methoxy groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Pyrazolo[4,3-c]quinolines exhibit varied biological activities depending on substituents at positions 1, 3, 5, and 7. Below is a comparative analysis of key derivatives:
Biological Activity
3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the class of pyrazoloquinolines, which have attracted significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent and enzyme inhibitor.
Chemical Structure and Properties
The molecular formula of this compound is C24H19N3O, with a molecular weight of approximately 365.436 g/mol. The compound features a pyrazole ring fused to a quinoline moiety, with specific substitutions that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H19N3O |
| Molecular Weight | 365.436 g/mol |
| IUPAC Name | This compound |
| CAS Number | 901247-55-0 |
Research indicates that compounds similar to this compound can inhibit various protein kinases involved in tumor growth and angiogenesis. The primary targets include:
- VEGFR-2 : Inhibition leads to reduced angiogenesis.
- c-MET : Implicated in cancer cell proliferation and migration.
The compound's action likely results in:
- Inhibition of angiogenesis
- Cell cycle arrest at the G1 phase
- Induction of apoptosis in cancer cells
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from key studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.85 | Induction of apoptosis |
| HEL (Erythroleukemia) | 1.00 ± 0.42 | Cell cycle arrest and apoptosis |
| BT549 | >25 | Selective toxicity towards tumor cells |
Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor, particularly against kinases involved in cancer progression. Studies suggest that it can selectively inhibit these enzymes, enhancing its therapeutic potential.
Study on Apoptosis Induction
A notable study investigated the structure-activity relationship (SAR) of related compounds and found that modifications similar to those in this compound significantly enhanced apoptosis induction in human solid tumor-derived cell lines, with EC50 values ranging from 30 to 70 nM for analogs .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes including:
- Multicomponent reactions
- Sonogashira coupling
- Cyclization
Characterization methods such as NMR and mass spectrometry confirm the structural integrity and purity essential for biological assays .
Q & A
Q. Key reaction parameters :
- Temperature : 80–120°C for cyclization; higher temperatures (>100°C) improve yield but risk decomposition .
- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions (1–5 mol% loading) .
- Solvents : DMF or toluene for solubility of intermediates .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in quinoline core at δ 7.5–8.5 ppm) .
- X-ray crystallography : Resolves bond angles and torsional strain in the pyrazoloquinoline core. Orthorhombic crystal systems (space group P2₁2₁2₁) are common, with intermolecular π-π stacking noted .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 392.15) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values) across studies?
Answer: Contradictions often arise from:
- Assay variability : Cell line specificity (e.g., HeLa vs. MCF-7) and incubation times (24–72 hr) .
- Substituent effects : Fluorine or methoxy groups at specific positions alter logP and target binding (see Table 1) .
- Data normalization : Use internal controls (e.g., cisplatin for cytotoxicity) to standardize IC₅₀ calculations .
Q. Table 1: Substituent Impact on Bioactivity
| Substituent Position | Activity (IC₅₀, μM) | Mechanism | Source |
|---|---|---|---|
| 8-Fluoro | 0.39 (Anti-inflammatory) | COX-2 inhibition | |
| 4-Methoxy | 1.00 (Anticancer) | Apoptosis induction | |
| 3-Chloro | 5.00 (Cytotoxicity) | ROS generation |
Advanced: What methodological approaches are used to establish structure-activity relationships (SAR) for pyrazoloquinoline derivatives?
Answer:
- Systematic substitution : Vary substituents at positions 1, 3, and 8 to assess effects on logP, solubility, and target affinity .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding to enzymes like COX-2 or kinases .
- In vitro profiling : Compare IC₅₀ values across cancer cell lines (e.g., NCI-60 panel) to identify selectivity patterns .
Case Study : Replacing 4-methoxyphenyl with 4-fluorophenyl increased cytotoxicity 3-fold in HT-29 cells due to enhanced membrane permeability .
Advanced: What strategies are recommended for elucidating the mechanism of action, given its potential enzyme inhibition?
Answer:
- Enzyme assays : Direct measurement of inhibition kinetics (e.g., COX-2 using arachidonic acid substrate) .
- Western blotting : Detect downstream effectors (e.g., cleaved caspase-3 for apoptosis) .
- Competitive binding studies : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify target engagement .
- CRISPR knockouts : Validate target specificity by deleting suspected receptors (e.g., EGFR) in cell models .
Basic: What are the key physicochemical properties influencing its behavior in biological systems?
Answer:
- logP : ~3.5 (moderate lipophilicity) enhances blood-brain barrier penetration but may limit aqueous solubility .
- Solubility : <10 μg/mL in water; requires DMSO or PEG-400 for in vitro studies .
- Stability : Degrades <5% in PBS (pH 7.4) over 24 hr but hydrolyzes rapidly under acidic conditions (pH <3) .
Advanced: How can computational methods complement experimental studies in predicting bioactivity?
Answer:
- QSAR models : Train on datasets of IC₅₀ values and molecular descriptors (e.g., topological polar surface area) to predict activity for novel analogs .
- Molecular dynamics : Simulate binding to dynamic targets (e.g., flexible kinase domains) over 100-ns trajectories .
- ADMET prediction : Tools like SwissADME estimate oral bioavailability and toxicity risks early in development .
Advanced: What experimental designs are critical for assessing in vitro vs. in vivo efficacy discrepancies?
Answer:
- Pharmacokinetic profiling : Measure plasma half-life (e.g., ~2.5 hr in mice) and tissue distribution via LC-MS .
- Metabolite identification : Use hepatocyte incubations to detect phase I/II metabolites that may reduce efficacy .
- Orthotopic models : Compare subcutaneous vs. intra-tumoral dosing in xenografts to mimic human pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
